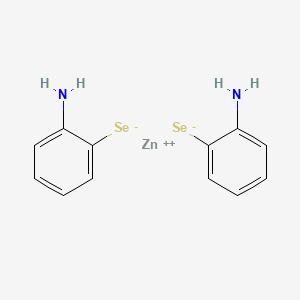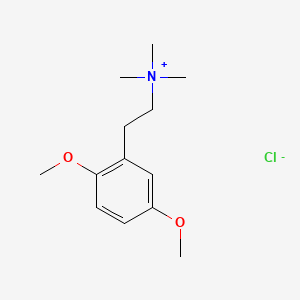
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is a quaternary ammonium compound with the molecular formula C13H22NO2Cl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a 2,5-dimethoxyphenethyl moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride typically involves the quaternization of (2,5-dimethoxyphenethyl)amine with methyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or halides can replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxide or halide substituted products.
Scientific Research Applications
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is primarily based on its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Betaine
- Bethanechol
- Carnitine and its derivatives
- Choline and its derivatives
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride stands out due to its specific structural features, which confer unique properties such as enhanced membrane interaction and antimicrobial activity. Compared to other quaternary ammonium compounds, it offers a distinct combination of chemical reactivity and biological efficacy, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13078-70-1 |
|---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H22NO2.ClH/c1-14(2,3)9-8-11-10-12(15-4)6-7-13(11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SLANUBHZICPYRW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=C(C=CC(=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


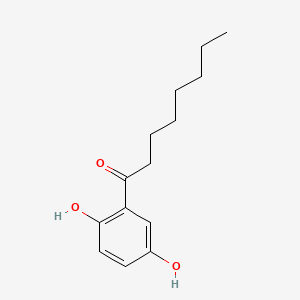
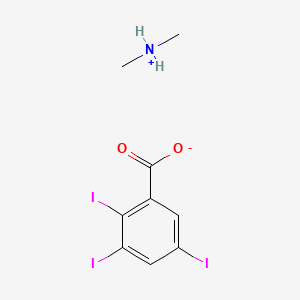

![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

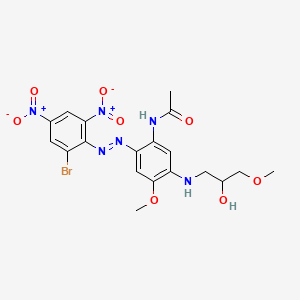
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
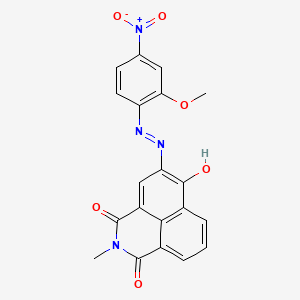
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)

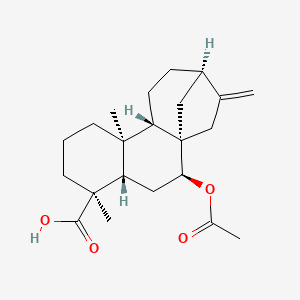
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
